molecular formula C23H15FO5 B2446791 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate CAS No. 844824-88-0

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No. B2446791
CAS RN: 844824-88-0
M. Wt: 390.366
InChI Key: KEIBWDSTUQMCOJ-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic compound structure found in many natural products), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a 2-fluorobenzoate group (a benzoate ester with a fluorine atom at the 2-position) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-7-yl core, the introduction of the methoxyphenyl group, and the attachment of the 2-fluorobenzoate group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-7-yl ring system, the methoxyphenyl group, and the 2-fluorobenzoate group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chromen-7-yl group, the methoxyphenyl group, and the 2-fluorobenzoate group . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and spectral properties .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis Techniques : Innovative synthesis techniques have been explored, including the reaction of pentafluoroacetophenone with dimethyl oxalate leading to the formation of similar compounds, highlighting the versatility in synthesis methods for these types of compounds (Pimenova et al., 2003).

  • Formation of Complexes : Studies have shown the ability of similar compounds to form complexes with platinum(II) and palladium(II) metal ions, indicating potential applications in coordination chemistry (Budzisz et al., 2004).

Biological Applications

  • Antibacterial Effects : Research has demonstrated the antibacterial activity of derivatives of 4-hydroxy-chromen-2-one, suggesting potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).

  • Antimicrobial and Antifungal Activity : Novel derivatives have been synthesized and screened for antimicrobial, antifungal, and antimalarial activity, indicating a broad spectrum of potential applications in the treatment of infectious diseases (Shah et al., 2016).

  • Cytotoxic Activities : Compounds containing the chromen-2-one structure have been evaluated for cytotoxic activities against various human cancer cell lines, demonstrating potential in cancer research (Hussein et al., 2005).

Chemical Properties and Applications

  • Chemical Characterization : Extensive chemical characterization of similar compounds has been conducted, providing insights into their structural and physical properties, which can guide their application in various fields (Huang et al., 2017).

  • Inhibitors of DNA-dependent Protein Kinase : Some derivatives have been evaluated as inhibitors of DNA-dependent protein kinase, which is significant in cancer therapy and the development of pharmacological agents (Rodríguez-Arístegui et al., 2011).

  • Potential Antibacterial Agents : Novel fluorine-containing derivatives have been synthesized and evaluated as potential antibacterial agents, adding to the compound's significance in medical chemistry (Holla et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential applications .

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO5/c1-27-15-8-6-14(7-9-15)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)17-4-2-3-5-20(17)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBWDSTUQMCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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